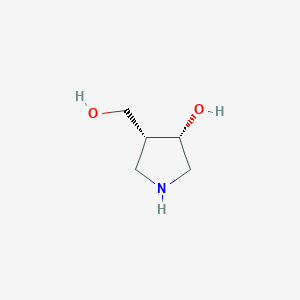

(3S, 4R)-4-Hydroxymethyl-pyrrolidin-3-ol

Description

Fundamental Significance of Stereochemically Defined Heterocycles in Medicinal and Materials Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental to the architecture of a vast number of biologically active molecules and functional materials. numberanalytics.comnih.govwikipedia.org The introduction of heteroatoms such as nitrogen, oxygen, or sulfur into a carbon ring imparts unique physicochemical properties that are often essential for biological activity. nih.gov When these heterocyclic structures are chiral, meaning they exist as non-superimposable mirror images (enantiomers), the three-dimensional arrangement of their atoms, or stereochemistry, becomes critically important.

The significance of stereochemistry in heterocyclic chemistry is profound, as the spatial arrangement of atoms can drastically influence a molecule's physical, chemical, and biological properties. numberanalytics.com In medicinal chemistry, the efficacy and safety of a drug are often intrinsically linked to its stereochemistry. Different stereoisomers of a drug can exhibit vastly different pharmacological activities and metabolic fates, as they interact differently with chiral biological targets like enzymes and receptors. researchgate.netnih.gov This principle underscores the necessity for stereochemically defined heterocycles in the design and development of new therapeutic agents.

The Pyrrolidine (B122466) Ring System as a Privileged Scaffold in Organic Synthesis

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is considered a "privileged scaffold" in medicinal chemistry and organic synthesis. researchgate.netnih.govfrontiersin.org This designation stems from its frequent appearance in a wide array of natural products, pharmaceuticals, and catalysts. frontiersin.orgacs.org The non-planar, puckered nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to its flat aromatic counterparts. researchgate.netnih.gov This three-dimensionality is crucial for establishing precise interactions with biological targets.

Several factors contribute to the privileged status of the pyrrolidine scaffold:

Stereochemical Richness: The potential for multiple stereocenters on the pyrrolidine ring allows for the generation of a large number of stereoisomers, providing a diverse pool of candidates for drug discovery. nih.gov

Synthetic Accessibility: A wealth of synthetic methodologies exists for the construction and functionalization of the pyrrolidine ring, often starting from readily available chiral precursors like proline. nih.gov

Favorable Physicochemical Properties: Pyrrolidine-containing compounds often exhibit desirable pharmacokinetic properties, such as improved solubility and metabolic stability.

The versatility of the pyrrolidine scaffold is further demonstrated by its use as a chiral auxiliary and organocatalyst in asymmetric synthesis, enabling the stereocontrolled synthesis of other complex molecules. nih.gov

Stereoisomers of Hydroxymethylpyrrolidinols: Emphasis on (3S, 4R)-4-Hydroxymethyl-pyrrolidin-3-ol

Within the broad class of pyrrolidines, hydroxymethylpyrrolidinols represent a particularly valuable subclass of chiral building blocks. These compounds feature both a hydroxyl and a hydroxymethyl substituent on the pyrrolidine ring, offering multiple points for further chemical modification. The specific spatial arrangement of these substituents, along with the stereochemistry of the pyrrolidine ring itself, gives rise to several stereoisomers, each with unique properties and applications.

Among these isomers, this compound has garnered significant attention. This particular stereoisomer possesses a trans relationship between the hydroxyl and hydroxymethyl groups. Its specific three-dimensional architecture makes it a crucial intermediate in the synthesis of a variety of biologically active compounds. A concise and efficient stereoselective synthesis of this compound has been developed from (S)-diethylmalate. jst.go.jp

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R)-4-(hydroxymethyl)pyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-3-4-1-6-2-5(4)8/h4-8H,1-3H2/t4-,5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQXZHMREYHKOM-RFZPGFLSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](CN1)O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301280290 |

Source

|

| Record name | (3R,4S)-4-Hydroxy-3-pyrrolidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213113-50-9 |

Source

|

| Record name | (3R,4S)-4-Hydroxy-3-pyrrolidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213113-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,4S)-4-Hydroxy-3-pyrrolidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3s, 4r 4 Hydroxymethyl Pyrrolidin 3 Ol

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This approach leverages the inherent chirality of the starting material to construct complex chiral targets. For (3S, 4R)-4-Hydroxymethyl-pyrrolidin-3-ol, common precursors include amino acids and carbohydrates.

A concise and efficient stereoselective synthesis of this compound has been successfully developed starting from (S)-diethylmalate. jst.go.jpresearchgate.net This method transforms the starting malate (B86768) ester into the target pyrrolidine (B122466) derivative over a sequence of chemical steps.

| Starting Material | Key Strategy | Number of Steps | Overall Yield | Reference |

| (S)-Diethylmalate | Stereoselective transformation | 5 | 28% | researchgate.netresearchgate.net |

The general strategy involves the chemical modification of the carbohydrate scaffold, cleaving unnecessary carbons, and introducing the nitrogen atom required for the pyrrolidine ring. For instance, chiral nitrones derived from D-xylose have been used in cycloaddition reactions to form isoxazolidines, which can then be converted to substituted pyrrolidines. researchgate.net Similarly, Garner's aldehyde, a derivative of D-serine, has been employed as a starting point for synthesizing related polyhydroxylated pyrrolidines. researchgate.net These methods demonstrate the versatility of carbohydrates as chiral precursors, although efficiency remains a key challenge.

| Precursor | Target | Key Features | Reference |

| D-Glucose, D-Xylose | (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol | First enantiomerically pure synthesis, low yield, multiple steps | acs.org |

| D-Xylose | Substituted Pyrrolidines | Via chiral nitrone cycloaddition | researchgate.net |

Asymmetric Cycloaddition Approaches

Asymmetric cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are among the most powerful methods for the stereocontrolled synthesis of five-membered heterocycles like pyrrolidines. nih.govnih.gov This approach allows for the direct construction of the ring system with the potential to create up to four new stereogenic centers in a single, atom-economical step. acs.orgnih.gov

The 1,3-dipolar cycloaddition between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) is a highly effective method for synthesizing the pyrrolidine scaffold. nih.govacs.org The stereochemical outcome of this reaction can be controlled with high precision through various strategies, leading to specific diastereomers.

One effective method for inducing diastereoselectivity is the use of a chiral auxiliary attached to the dipolarophile. A practical, large-scale synthesis of the related (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol utilizes this strategy. researchgate.net In this synthesis, the achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine, reacts with a chiral dipolarophile, (E)-3-benzyloxypropenoyl-(2'S)-bornane-10,2-sultam. researchgate.net The bornane-10,2-sultam (a derivative of camphor) acts as the chiral auxiliary, directing the approach of the azomethine ylide to one face of the double bond.

| Dipole | Dipolarophile | Chiral Auxiliary | Key Advantage | Reference |

| Achiral Azomethine Ylide Precursor | (E)-3-benzyloxypropenoyl | (2'S)-Bornane-10,2-sultam | High yield (51%), scalable, chromatographic separation avoided | researchgate.net |

An alternative strategy involves transferring stereochemical information from a chiral azomethine ylide to the newly formed pyrrolidine ring. acs.org In this approach, the azomethine ylide itself is rendered chiral, typically by deriving it from a chiral amino acid or by incorporating a chiral ligand into a metal-complexed ylide. This chiral dipole then reacts with a simple, achiral dipolarophile.

The stereochemistry of the final product is dictated by the geometry of the ylide and the trajectory of the cycloaddition. acs.org Metal-catalyzed reactions, for instance using silver or copper complexes with chiral ligands, have been extensively developed to generate azomethine ylides in situ and control the enantioselectivity of their cycloadditions. nih.govnih.govacs.org This method offers high versatility for producing a wide range of stereochemically diverse pyrrolidines by changing the catalyst, ligand, or ylide precursor. rsc.org The development of novel chiral ligands and azomethine ylide precursors has enabled the highly enantioselective synthesis of complex pyrrolidines with multiple stereocenters. nih.gov

| Strategy | Key Principle | Common Catalysts/Ligands | Outcome | Reference |

| Chiral Azomethine Ylide + Achiral Dipolarophile | Chirality is transferred from the dipole to the cycloadduct. | Ag(I), Cu(I) complexes with chiral ligands (e.g., TF-BiphamPhos) | Enantioenriched pyrrolidines with multiple stereocenters | nih.govnih.govacs.org |

Enantioselective 1,3-Dipolar Cycloadditions Utilizing Chiral Catalysts

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a highly effective and atom-economical method for constructing the pyrrolidine ring. mappingignorance.org This approach allows for the creation of multiple stereocenters in a single step with high levels of regio- and stereocontrol. mappingignorance.orgnih.gov

The success of these reactions heavily relies on the choice of the chiral catalyst, which typically consists of a metal center and a chiral ligand. thieme-connect.com A variety of chiral metal catalysts and organocatalysts have been developed to optimize the efficiency and scope of this reaction. mappingignorance.org For instance, the use of chiral acrylamides as dipolarophiles can lead to high levels of stereocontrol. researchgate.net The stereochemical outcome of the cycloaddition can be influenced by the catalyst system, with different metal catalysts such as copper(I) or silver(I) potentially leading to either the exo or endo product with high stereoselectivity. mappingignorance.org

A notable application of this methodology is the large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, an enantiomer of the title compound, which serves as a key intermediate for various bioactive molecules. acs.org This synthesis was achieved through a 1,3-dipolar cycloaddition reaction, demonstrating the practicality of this approach for producing significant quantities of the target molecule. acs.org

Table 1: Examples of Chiral Catalysts in 1,3-Dipolar Cycloadditions

| Catalyst System | Dipole | Dipolarophile | Product | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |

| AgOAc / Triethylamine | N-metallated azomethine ylide | Chiral acrylamide | Pyrrolidine | Excellent diastereoselectivity |

| Ag₂CO₃ | Azomethine ylide | Chiral N-tert-butanesulfinylazadiene | Densely substituted pyrrolidine | Good to excellent regio- and diastereoselectivities |

| Cu(I) or Ag(I) complexes | Azomethine ylide | Vinylarenes | 4-Aryl proline derivatives | High stereoselectivity (exo or endo) |

This table is for illustrative purposes and specific data for the direct synthesis of this compound using these exact systems may vary.

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity under mild reaction conditions. nih.govnih.gov For the preparation of enantiomerically pure compounds like this compound, biocatalytic methods provide significant advantages. chemeurope.com

One common biocatalytic strategy is the kinetic resolution of a racemic mixture. chemeurope.com In this process, an enzyme, often a lipase (B570770), selectively catalyzes the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer in high enantiomeric purity. chemeurope.comresearchgate.net For instance, lipase from Pseudomonas fluorescens has been used for the kinetic resolution of racemic 3-hydroxy-3-phenylpropanonitrile through transesterification. nih.gov

While direct enzymatic resolution of this compound is not explicitly detailed in the provided context, the principle has been applied to similar structures. For example, some synthetic routes to dihydroxypyrrolidines employ enzymatic chiral resolution as a key step. researchgate.net This involves the resolution of a racemic intermediate, such as a hydroxypyrrolidine derivative, to isolate the desired enantiomer. researchgate.net

Biocatalytic routes offer several key advantages for achieving high enantiopurity and for scaling up production. Enzymes exhibit high chemo-, regio-, and stereoselectivity, which is crucial for the synthesis of chiral pharmaceuticals. nih.govnih.gov This high selectivity often eliminates the need for complex protection and deprotection steps, leading to shorter and more efficient synthetic routes. nih.gov

Furthermore, biocatalytic reactions are typically conducted under mild conditions, reducing energy consumption and the formation of byproducts. nih.gov The use of enzymes can also circumvent the need for heavy metal catalysts, contributing to a reduced environmental footprint. nih.gov The ability to immobilize enzymes enhances their stability and reusability, making the process more cost-effective for large-scale industrial applications. nih.gov The development of robust enzymes through protein engineering continues to expand the scope and applicability of biocatalysis in the pharmaceutical industry. nih.gov

Alternative and Convergent Synthetic Routes

Beyond cycloadditions and biocatalysis, other synthetic strategies have been developed to access the pyrrolidine core of this compound.

The Sharpless asymmetric epoxidation is a renowned method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols. wikipedia.orgorganic-chemistry.org This reaction has been instrumental in the total synthesis of numerous complex natural products. wikipedia.orgunits.it The resulting epoxyalcohols are versatile intermediates that can be converted into a variety of functional groups, including diols and aminoalcohols. wikipedia.org

In the context of pyrrolidine synthesis, a key strategy involves the Sharpless asymmetric epoxidation of an appropriate allylic alcohol, followed by regioselective ring-opening of the resulting epoxide and subsequent cyclization to form the pyrrolidine ring. researchgate.net For example, a published synthesis of a (3R,4R)-dihydroxypyrrolidine derivative, an enantiomer of the target compound, utilized the Sharpless epoxidation as a crucial step. researchgate.net This approach allows for the precise installation of the required stereocenters.

Table 2: Key Transformations in Sharpless Epoxidation-Based Pyrrolidine Synthesis

| Starting Material | Key Reagents | Intermediate | Subsequent Steps |

| Allylic alcohol | Ti(OiPr)₄, DET, t-BuOOH | Chiral epoxyalcohol | Regioselective epoxide opening, cyclization |

DET = Diethyl tartrate; this table outlines a general strategy.

The construction of the pyrrolidine ring can also be achieved through the cyclization of acyclic precursors. nih.gov These multi-step sequences offer a high degree of flexibility in introducing various substituents onto the pyrrolidine core.

One such approach involves the cyclization of an alcohol to form the Boc-protected pyrrolidine. nih.gov Another strategy is the iridium-catalyzed synthesis of 3-pyrrolidinols from 1,2,4-butanetriol (B146131) and primary amines via a borrowing hydrogen methodology. researchgate.net This atom-efficient process involves the in-situ formation of an imine followed by hydrogenation. researchgate.net Additionally, functionalized pyrrolidinones can be synthesized in a one-pot process from arylsulfonamides and cyclopropane (B1198618) diesters, which can then be further elaborated into pyrrolidine derivatives. nih.gov These methods highlight the diverse tactics available for building the pyrrolidine skeleton from linear starting materials.

Chemical Transformations and Derivatization of the 3s, 4r 4 Hydroxymethyl Pyrrolidin 3 Ol Core

Regioselective Functionalization of Hydroxyl Groups

The presence of two hydroxyl groups with different steric and electronic environments—a primary at the C4-methyl position and a secondary at the C3 position—presents a challenge and an opportunity for regioselective functionalization. The selective protection or activation of one hydroxyl group over the other is crucial for directing subsequent synthetic steps.

The primary hydroxyl group is generally more sterically accessible and more nucleophilic than the secondary hydroxyl group, often allowing for selective reactions under carefully controlled conditions. Strategies for achieving regioselectivity include:

Steric Control: Utilizing bulky protecting group reagents that preferentially react at the less hindered primary hydroxyl site.

Stoichiometric Control: Using a limited amount of a reagent (e.g., one equivalent) can favor monosubstitution at the more reactive primary alcohol.

Catalyst-Directed Reactions: Employing specific catalysts that may coordinate selectively with one of the hydroxyl groups to direct the reaction.

While direct literature on the regioselective protection of (3S, 4R)-4-Hydroxymethyl-pyrrolidin-3-ol is specific to broader synthetic schemes, the principles are well-established in carbohydrate and polyol chemistry. For instance, in related systems like N-acetylneuraminic acid derivatives, selective O-alkylation can be achieved by carefully choosing the solvent and base. nih.gov Similarly, studies on the protection of catechols demonstrate that factors like acidity and intramolecular hydrogen bonding can dictate which hydroxyl group reacts preferentially. nih.govresearchgate.net In the context of the title compound, one could envision the selective silylation or acylation of the primary alcohol, leaving the secondary alcohol free for further transformation, or vice versa, by manipulating these reaction parameters.

Table 1: Strategies for Regioselective Hydroxyl Group Functionalization

| Strategy | Principle | Typical Reagents/Conditions | Expected Outcome on Title Compound |

| Steric Hindrance | Bulky reagents react preferentially at the less sterically hindered primary -CH₂OH group. | t-Butyldimethylsilyl chloride (TBDMSCl), Triisopropylsilyl chloride (TIPSCl) | Selective protection of the primary hydroxyl group. |

| Kinetic Control | The more nucleophilic primary alcohol reacts faster under controlled stoichiometry. | 1 eq. Acyl chloride or Benzyl (B1604629) bromide at low temperature. | Preferential functionalization of the primary hydroxyl group. |

| Thermodynamic Control | Formation of a more stable cyclic derivative, such as a boronic ester or acetal (B89532), involving both hydroxyls, which can then be selectively opened. | Isopropylidene acetal formation with acetone; subsequent regioselective opening. | Formation of a protected diol for subsequent reactions. |

Nitrogen Atom Derivatization

The secondary amine within the pyrrolidine (B122466) ring is a key site for introducing structural diversity. Standard methodologies for amine functionalization, including N-alkylation, acylation, and reductive amination, are readily applicable.

Direct N-alkylation and N-acylation provide straightforward routes to modify the pyrrolidine nitrogen.

N-Alkylation: This is typically achieved by treating the pyrrolidine with an alkyl halide (e.g., benzyl bromide, methyl iodide) or other alkylating agents in the presence of a non-nucleophilic base to neutralize the acid generated. Such reactions have been used to introduce nucleobase-containing side chains, for instance, by reacting a related pyrrolidinol with chloromethyluracil. researchgate.net

N-Acylation: This reaction involves treating the amine with an acyl chloride, acid anhydride, or an activated ester. A notable example involves a one-pot procedure where the nitrogen is acylated with bromoacetyl bromide as part of a synthetic route to novel nucleoside analogs. researchgate.net This method is also fundamental to the introduction of N-protecting groups (see Section 3.3.1).

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is highly effective for derivatizing the pyrrolidine nitrogen. This two-step, one-pot process involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine.

This strategy allows for the introduction of a vast array of substituents onto the nitrogen atom. A wide range of reducing agents can be employed, from borohydride (B1222165) reagents (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) to catalytic hydrogenation. organic-chemistry.org The choice of reagent can be tailored to tolerate other functional groups present in the aldehyde or ketone substrate.

Table 2: General Scheme for Reductive Amination

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Reducing Agent | Product |

| R¹-C(=O)-R² | e.g., NaBH(OAc)₃, H₂/Pd-C |

Preparation of Advanced Synthetic Intermediates

The functionalization of this compound is often a prelude to its use as a key intermediate in the synthesis of more complex, high-value molecules. This typically requires the strategic installation of protecting groups and subsequent conversion into activated monomers.

To prevent the nucleophilic nitrogen atom from interfering with subsequent reactions at the hydroxyl groups, it is often necessary to protect it. The choice of protecting group is critical and depends on the planned reaction conditions and the required deprotection strategy. Common N-protecting groups for this scaffold include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to a wide range of reaction conditions but is easily removed with acid (e.g., trifluoroacetic acid). The N-Boc derivative of the related (3R,4R) enantiomer is reported to be a stable, crystalline solid, which facilitates purification. researchgate.net

Benzyloxycarbonyl (Cbz): Installed using benzyl chloroformate (CbzCl), the Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis.

Fluorenylmethyloxycarbonyl (Fmoc): This group is introduced using Fmoc-Cl or Fmoc-OSu and is notably labile under mild basic conditions (e.g., piperidine), making it orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.

While there are no direct reports of this compound being converted into a phosphoramidite (B1245037) monomer, the synthesis is hypothetically feasible based on standard, well-established protocols in oligonucleotide chemistry. nih.gov Phosphoramidite monomers are the key building blocks for the automated solid-phase synthesis of DNA, RNA, and their analogs. nih.gov

A proposed synthetic route to convert the title compound into a phosphoramidite monomer suitable for incorporation into an oligonucleotide chain would involve a multi-step process:

N-Protection: The pyrrolidine nitrogen would first be protected, for example, with a Boc or Fmoc group.

Regioselective 5'-O-Protection: The primary hydroxyl group would be selectively protected with an acid-labile dimethoxytrityl (DMT) group. The DMT group is standard in oligonucleotide synthesis as its removal with mild acid to free the 5'-hydroxyl for the next coupling step can be monitored spectrophotometrically. youtube.com

Phosphitylation: The remaining free secondary hydroxyl group at the C3 position would then be reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to install the reactive phosphoramidite moiety.

The resulting monomer could then, in principle, be used in an automated DNA/RNA synthesizer to introduce a pyrrolidinol modification into a growing oligonucleotide chain, potentially conferring unique structural or binding properties.

Regiospecific C-H Functionalization of Pyrrolidinols

Direct C-H functionalization is a powerful tool in modern organic synthesis for its atom and step economy. While specific C-H functionalization studies on this compound are not extensively documented, established methodologies for similar pyrrolidine and cyclic amino alcohol systems provide a strong basis for potential applications. The primary challenges in the C-H functionalization of this molecule are the control of regioselectivity due to multiple C-H bonds and the management of reactive functional groups.

To achieve selective C-H functionalization, a common strategy involves the use of protecting groups, which not only prevent side reactions but can also act as directing groups to guide the reaction to a specific position. fiveable.meorganic-chemistry.org For the this compound core, the amine is typically protected with a group like tert-butyloxycarbonyl (Boc), which can also influence the stereochemical outcome of subsequent reactions. organic-chemistry.org The hydroxyl groups can be protected as ethers or silyl (B83357) ethers.

Palladium-Catalyzed C-H Arylation:

Palladium-catalyzed C-H arylation is a well-established method for forming carbon-carbon bonds. For N-Boc protected pyrrolidines, enantioselective α-arylation has been successfully demonstrated. organic-chemistry.orgsigmaaldrich.com This reaction typically involves the deprotonation of the α-C-H bond, followed by transmetalation and palladium-catalyzed coupling with an aryl halide. While this method targets the C2 and C5 positions, other positions can be functionalized using directing groups. For instance, an aminoquinoline auxiliary attached to the C3 position of a pyrrolidine has been shown to direct palladium-catalyzed arylation to the C4 position with high regio- and stereoselectivity. nih.gov

Table 1: Potential Palladium-Catalyzed C-H Arylation of Protected this compound

| Position | Catalyst | Ligand | Base | Arylating Agent | Reference |

| C2/C5 | Pd(OAc)₂ | tBu₃P-HBF₄ | - | Aryl Bromide | organic-chemistry.orgsigmaaldrich.com |

| C4 | Pd(OAc)₂ | Aminoquinoline | K₂CO₃ | 4-Iodoanisole | nih.gov |

Rhodium-Catalyzed C-H Amination:

Rhodium-catalyzed C-H amination offers a direct route to introduce additional nitrogen-containing functionalities. These reactions often proceed via a metal-nitrenoid intermediate that inserts into a C-H bond. nih.govnih.gov The regioselectivity is influenced by electronic and steric factors, often favoring insertion into the most electron-rich or sterically accessible C-H bonds. For the pyrrolidinol core, after suitable protection of the existing amine and hydroxyls, rhodium-catalyzed intramolecular or intermolecular amination could be envisioned to introduce new amino groups at various positions on the pyrrolidine ring. The use of specific rhodium catalysts, such as Rh₂(esp)₂, has been shown to be highly effective for C-H amination of substrates containing sulfamate (B1201201) esters, ureas, and guanidines. nih.gov

Table 2: Potential Rhodium-Catalyzed C-H Amination of a Protected this compound Derivative

| Position | Catalyst | Nitrene Precursor | Oxidant | Key Features | Reference |

| Benzylic | Rh₂(esp)₂ | TcesNH₂ | PhI(O₂CᵗBu)₂ | Intermolecular amination | nih.gov |

| Aliphatic | Rh₂(OAc)₄ | Sulfamate ester | PhI(OAc)₂ | Intramolecular cyclization | nih.gov |

Strategies for Scaffold Elaboration and Ring System Expansion

The this compound scaffold is a valuable starting point for the synthesis of more complex molecular architectures, including fused ring systems and expanded heterocyclic cores. nih.govchemrxiv.org

Scaffold Elaboration:

Scaffold elaboration involves the derivatization of the existing functional groups to build more complex structures. The two hydroxyl groups and the secondary amine are key handles for such modifications.

Derivatization of Hydroxyl Groups: The primary and secondary hydroxyl groups can be selectively protected and then derivatized. For instance, one hydroxyl group could be converted into a leaving group (e.g., tosylate or mesylate) to allow for nucleophilic substitution, while the other is protected. This allows for the introduction of a wide range of functionalities, including azides, thiols, and carbon nucleophiles.

Formation of Fused Rings: The diol functionality can be used to construct fused ring systems. For example, reaction with a dicarbonyl compound or its equivalent can lead to the formation of a fused acetal or ketal. Alternatively, tandem reactions can be designed where the hydroxyl groups participate in cyclization cascades to form bicyclic or polycyclic structures. The synthesis of fused heterocycles, such as pyrrolopyrimidines or other fused pyrimidines, often relies on the strategic incorporation of functional groups that can undergo intramolecular cyclization.

Table 3: Examples of Scaffold Elaboration from Pyrrolidinol Derivatives

| Derivative | Reagent/Reaction Type | Resulting Structure | Application |

| Monotosylate | Azide Nucleophile | Azido-substituted pyrrolidine | Precursor for triazoles, amines |

| Diol | Phosgene equivalent | Cyclic carbonate | Constrained analog |

| Amino alcohol | Dicarbonyl compound | Fused oxazine (B8389632) ring | Bicyclic scaffold |

Ring System Expansion:

Ring expansion of the pyrrolidine core can lead to the synthesis of larger nitrogen-containing heterocycles, such as piperidines and azepanes, which are also prevalent in bioactive molecules.

From Pyrrolidine to Azepane: A notable strategy for ring expansion involves an intramolecular Ullmann-type annulation followed by a rearrangement cascade. This has been demonstrated for 5-arylpyrrolidine-2-carboxylates, which can be transformed into 1H-benzo[b]azepine-2-carboxylates. nih.gov This type of transformation suggests that with appropriate functionalization, the this compound core could be a precursor to functionalized azepanes.

From Proline Derivatives: The extensive chemistry of proline and its derivatives provides a blueprint for potential ring expansion strategies. For example, certain proline derivatives can undergo regioisomeric ring expansion to yield 5-hydroxypipecolic acids. organic-chemistry.org Such strategies often involve the formation of a bicyclic intermediate, which then undergoes a selective bond cleavage to afford the expanded ring system.

Table 4: Potential Ring Expansion Strategies for the Pyrrolidinol Core

| Starting Material Type | Key Reaction | Product Class | Reference |

| 5-Arylpyrrolidine-2-carboxylate | Ullmann-type annulation/rearrangement | 1H-Benzo[b]azepine | nih.gov |

| Proline Derivative | Regioisomeric ring expansion | 5-Hydroxypipecolic acid | organic-chemistry.org |

These advanced chemical transformations highlight the synthetic potential of this compound as a chiral building block for the creation of novel and structurally diverse molecules with potential applications in various fields of chemical science.

Applications of 3s, 4r 4 Hydroxymethyl Pyrrolidin 3 Ol As a Chiral Building Block in Complex Molecule Synthesis

Asymmetric Synthesis of Nucleoside and Nucleotide Analogs

The unique structural features of (3S, 4R)-4-Hydroxymethyl-pyrrolidin-3-ol make it an ideal precursor for the synthesis of various nucleoside and nucleotide analogs with potential therapeutic applications.

Key Intermediate for Purine (B94841) Nucleoside Phosphorylase (PNP) Inhibitors

This pyrrolidine (B122466) derivative is a key intermediate in the synthesis of potent inhibitors of purine nucleoside phosphorylase (PNP). researchgate.netgoogle.com PNP is an enzyme crucial for the purine salvage pathway, and its inhibition is a therapeutic strategy for T-cell mediated autoimmune diseases and certain cancers. nih.gov The synthesis of these inhibitors often involves the coupling of the pyrrolidine scaffold with a purine or a purine analog. For instance, novel nucleoside analogs have been synthesized where (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol is linked to a nucleobase via a 1-oxoethane-1,2-diyl group. researchgate.net The stereochemistry of the pyrrolidine is critical for high-affinity binding to the active site of the PNP enzyme. Research has shown that the D-enantiomers of these inhibitors bind to PNPases approximately 5- to 600-times more effectively than their L-enantiomer counterparts, although even the L-enantiomers can still be powerful inhibitors with nanomolar dissociation constants. researchgate.net

Integration into Intercalating Nucleic Acids (INAs) for Duplex Stabilization Studies

This compound has been incorporated into Intercalating Nucleic Acids (INAs) to study the stabilization of DNA and RNA duplexes. INAs are modified oligonucleotides that contain a molecule capable of inserting itself between the base pairs of a double helix. The pyrrolidine scaffold, when integrated into the backbone of a nucleic acid strand, can pre-organize the structure in a way that facilitates intercalation, thereby enhancing the stability of the duplex. This application is crucial for the development of antisense therapies and diagnostic probes.

Design and Synthesis of Base Excision Repair Glycosylase Transition State Mimics

A significant application of this chiral pyrrolidine is in the creation of transition state (TS) mimics for base excision repair (BER) glycosylases. nih.govescholarship.org These enzymes are responsible for identifying and removing damaged or modified bases from DNA. nih.govescholarship.org The pyrrolidine ring, with its hydroxyl and hydroxymethyl groups, can mimic the oxocarbenium ion-like transition state that forms during the enzymatic cleavage of the N-glycosidic bond. nih.gov By incorporating this pyrrolidine derivative into DNA duplexes, researchers have created potent inhibitors of several BER glycosylases, including human OGG1 (hOGG1) and bacterial Fpg and MutY. nih.govescholarship.orgnih.gov These TS mimics exhibit extremely high affinity, with dissociation constants in the picomolar range, and have been instrumental in probing the mechanisms of DNA repair enzymes. nih.govescholarship.orgnih.gov

Stereocontrolled Synthesis of Pyrrolidine-Containing Natural Products and Pharmaceuticals

The inherent chirality and functional group arrangement of this compound make it a valuable synthon for the stereocontrolled synthesis of various natural products and pharmaceuticals that feature a substituted pyrrolidine core. nih.gov The pyrrolidine ring is a common motif in a wide range of bioactive alkaloids and other natural products. beilstein-journals.org By starting with this pre-functionalized and stereochemically defined building block, chemists can significantly simplify complex synthetic routes and ensure the desired stereochemical outcome in the final product. This approach has been utilized in the synthesis of compounds such as the anti-viral and anti-Alzheimer's disease natural product (-)-clausenamide and the JAK inhibitor tofacitinib. researchgate.net

Influence of Stereochemistry on Downstream Reaction Pathways and Product Formation

The precise three-dimensional arrangement of substituents in this compound exerts a profound influence on the course of subsequent chemical transformations. This stereochemical control is a cornerstone of its utility as a chiral building block, dictating not only the stereochemistry of the final product but also the feasibility and selectivity of the reaction pathways themselves.

The cis relationship between the hydroxyl and hydroxymethyl groups in the (3S, 4R) isomer, as opposed to the trans arrangement in isomers like (3R, 4R)-4-Hydroxymethyl-pyrrolidin-3-ol, creates a distinct steric and electronic environment. This has significant implications for reactions involving either of these functional groups. For instance, in N-alkylation or N-acylation reactions, the approach of electrophiles to the nitrogen atom can be sterically hindered or directed by the adjacent substituents. The orientation of the hydroxyl and hydroxymethyl groups can influence the conformational preference of the pyrrolidine ring, thereby exposing or shielding the nitrogen lone pair to varying degrees.

In the synthesis of nucleoside analogues, the stereochemistry of the pyrrolidinol core is paramount for achieving the desired biological activity. The spatial orientation of the hydroxyl groups dictates the subsequent glycosylation reaction, influencing the anomeric selectivity (α vs. β) of the newly formed glycosidic bond. Research has shown that in the synthesis of certain antiviral agents, the use of a specific stereoisomer of a pyrrolidine-based chiral building block is critical for obtaining the therapeutically active product. While direct comparative studies on the glycosylation of all four stereoisomers of 4-Hydroxymethyl-pyrrolidin-3-ol are not extensively documented in readily available literature, the stringent stereochemical requirements of the final bioactive products, such as in purine nucleoside phosphorylase (PNP) inhibitors, underscore the deterministic role of the starting building block's stereochemistry. For example, the (3R, 4R) isomer is a key intermediate for the potent PNP inhibitor BCX-4208, highlighting that a subtle change in stereochemistry to the (3S, 4R) isomer would likely lead to a significantly less active or inactive compound due to a different three-dimensional presentation of the pharmacophoric groups to the enzyme's active site. acs.org

Furthermore, the vicinal diol system in this compound can be exploited for diastereoselective reactions. The two hydroxyl groups can act as directing groups or can be selectively protected to allow for regioselective transformations at other positions of the molecule. The relative stereochemistry of these hydroxyl groups will influence the stability of transition states in subsequent reactions, favoring the formation of one diastereomer over another. For example, in reactions where a cyclic intermediate is formed involving both hydroxyl groups, the cis configuration of the (3S, 4R) isomer will lead to a different and potentially more strained or more stable cyclic system compared to the one formed from a trans isomer. This difference in transition state energy directly translates to differences in reaction rates and product distributions.

While comprehensive studies detailing the kinetic and thermodynamic profiles of reactions with all possible stereoisomers of 4-Hydroxymethyl-pyrrolidin-3-ol are limited, the collective body of research on the synthesis of complex, biologically active molecules consistently demonstrates that the specific stereochemistry of the chiral building block is a critical and non-negotiable parameter for a successful and stereocontrolled synthesis.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₁NO₂ |

| Molecular Weight | 117.15 g/mol |

| Appearance | Off-white to white solid |

| Stereochemistry | (3S, 4R) |

Note: Specific experimental data such as melting point and optical rotation can vary depending on the salt form and purity.

Key Intermediates in the Synthesis of this compound

An efficient stereoselective synthesis of this compound has been developed from (S)-diethylmalate. jst.go.jp The following table outlines the key intermediates in this synthetic pathway.

| Intermediate | Chemical Name | Role in Synthesis |

| 1 | (S)-Diethyl malate (B86768) | Starting material |

| 2 | (2S, 3R)-2-(Benzyloxy-methoxy)-3-(benzyloxymethyl)butanedioic acid diethyl ester | Product of initial functionalization and protection |

| 3 | (2S, 3R)-2-(Benzyloxy-methoxy)-3-(benzyloxymethyl)butane-1,4-diol | Result of the reduction of the ester groups |

| 4 | (2S, 3S)-1,4-Bis(mesyloxy)-2-(benzyloxymethoxy)-3-(benzyloxymethyl)butane | Activated intermediate for cyclization |

| 5 | (3S, 4R)-1-Benzyl-3-(benzyloxy-methoxy)-4-(benzyloxymethyl)pyrrolidine | Product of cyclization with benzylamine |

| 6 | (3S, 4R)-1-Benzyl-4-hydroxymethyl-pyrrolidin-3-ol | Deprotected pyrrolidine derivative |

| 7 | This compound | Final product after debenzylation |

Spectroscopic Characterization and Stereochemical Assignment of 3s, 4r 4 Hydroxymethyl Pyrrolidin 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural analysis of (3S, 4R)-4-Hydroxymethyl-pyrrolidin-3-ol, providing intricate details about the chemical environment, connectivity, and stereochemistry of the molecule.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is crucial for the complete assignment of all proton and carbon signals in this compound and its derivatives.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the chemical shifts and coupling constants of the protons, while the ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms. The number of signals in each spectrum gives an initial indication of the molecule's symmetry. For a derivative of this compound, one would expect distinct signals for each proton and carbon due to the molecule's chirality and lack of a plane of symmetry.

COSY (Correlation Spectroscopy): This 2D experiment establishes proton-proton (¹H-¹H) coupling correlations within the molecule. For this compound, COSY would reveal the connectivity between adjacent protons, for instance, between the protons on the pyrrolidine (B122466) ring and the protons of the hydroxymethyl group. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹JCH). This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals. For each CH, CH₂, and CH₃ group in the molecule, a cross-peak will be observed in the HSQC spectrum. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically ²JCH and ³JCH). This technique is invaluable for piecing together the carbon skeleton and for assigning quaternary carbons. For example, the protons of the hydroxymethyl group would show HMBC correlations to the C3 and C4 carbons of the pyrrolidine ring. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the spatial proximity of protons. It detects through-space interactions, which are crucial for confirming the relative stereochemistry of the molecule.

A representative table of expected ¹H and ¹³C NMR chemical shifts for a derivative of this compound is presented below. The exact values can vary depending on the solvent and the specific derivative.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H2, H2' | 2.8 - 3.2 | 45 - 50 |

| H3 | 3.8 - 4.2 | 70 - 75 |

| H4 | 2.0 - 2.4 | 40 - 45 |

| H5, H5' | 2.6 - 3.0 | 50 - 55 |

| CH₂OH | 3.5 - 3.9 | 60 - 65 |

Determination of Relative Stereochemistry via Coupling Constants and NOE Interactions

The trans relationship between the hydroxyl group at C3 and the hydroxymethyl group at C4 in this compound can be unequivocally established through a detailed analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) interactions.

Coupling Constants: The magnitude of the vicinal coupling constant (³JHH) between H3 and H4 is dependent on the dihedral angle between these two protons, as described by the Karplus equation. In the trans isomer, a larger coupling constant is generally expected compared to the cis isomer due to a more favorable dihedral angle for through-bond coupling.

NOE Interactions: NOESY experiments provide direct evidence for through-space proximity. For the (3S, 4R) stereoisomer, NOE correlations would be expected between protons that are on the same face of the pyrrolidine ring. For instance, an NOE between H3 and a proton on the same side of the ring would help to confirm the relative stereochemistry. Conversely, the absence of an NOE between H3 and H4 would be consistent with their trans orientation.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound and for gaining insights into its structure through fragmentation analysis. researchgate.net

High-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₅H₁₁NO₂), the expected monoisotopic mass is approximately 117.0790 g/mol .

The fragmentation pattern in the mass spectrum is highly dependent on the ionization method used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). Common fragmentation pathways for pyrrolidine derivatives involve the cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage) and the loss of small neutral molecules such as water (H₂O) from the hydroxyl groups. For instance, under EI, one might expect to see a fragment corresponding to the loss of a hydroxymethyl radical (•CH₂OH).

A hypothetical fragmentation table for this compound is provided below:

| m/z | Possible Fragment | Plausible Origin |

| 117 | [M]⁺ | Molecular Ion |

| 100 | [M - OH]⁺ | Loss of a hydroxyl group |

| 99 | [M - H₂O]⁺ | Loss of a water molecule |

| 86 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |

| 70 | [C₄H₈N]⁺ | Cleavage of the pyrrolidine ring |

X-ray Crystallography for Unambiguous Absolute Configuration Determination

While NMR and MS can provide strong evidence for the structure and relative stereochemistry, X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. To perform this analysis, a suitable single crystal of this compound or one of its derivatives is required.

The diffraction pattern of X-rays passing through the crystal lattice allows for the calculation of the precise three-dimensional coordinates of every atom in the molecule, including the hydrogen atoms. This provides definitive proof of the (3S, 4R) absolute stereochemistry by directly visualizing the spatial arrangement of the substituents around the chiral centers. The resulting crystal structure would also reveal detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Chiroptical Spectroscopy for Optical Purity and Conformational Analysis

Chiroptical techniques are essential for characterizing the chiral nature of this compound.

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Studies

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net This technique is highly sensitive to the stereochemistry and conformation of the molecule. The CD spectrum of this compound would be expected to show specific Cotton effects (positive or negative peaks) at wavelengths corresponding to the electronic transitions of its chromophores.

The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the molecule. The experimental CD spectrum can be compared with a theoretically calculated spectrum for the (3S, 4R) configuration to provide further confirmation of the absolute stereochemistry. Additionally, changes in the CD spectrum upon varying solvent polarity or temperature can provide valuable information about the conformational dynamics of the pyrrolidine ring.

Optical Rotation Measurements for Enantiomeric Excess Determination

Optical rotation is a fundamental technique for distinguishing between enantiomers and quantifying their purity in a mixture. Enantiomers, being non-superimposable mirror images, possess identical physical properties except for their interaction with plane-polarized light. One enantiomer will rotate the light in a clockwise (+) or dextrorotatory direction, while its counterpart will rotate it in a counter-clockwise (-) or levorotatory direction by an equal magnitude.

The specific rotation, [α], is a characteristic physical constant for a chiral compound and is measured using a polarimeter. It is defined by the Biot's law equation:

[α]Tλ = α / (l × c)

Where:

α is the observed rotation in degrees.

T is the temperature (commonly 20°C or 25°C).

λ is the wavelength of the light (typically the sodium D-line, 589 nm).

l is the path length of the polarimeter cell in decimeters (dm).

c is the concentration of the sample in g/mL.

In synthetic chemistry, it is rare to obtain a product that is 100% one enantiomer. More often, a mixture of enantiomers is produced, with one in excess. The enantiomeric excess (ee) is a measure of this purity and can be calculated directly from the observed optical rotation of the mixture.

The formula for enantiomeric excess is:

ee (%) = ([α]mixture / [α]pure enantiomer) × 100

A racemic mixture, which contains equal amounts (50:50) of both enantiomers, is optically inactive (α = 0) and thus has an enantiomeric excess of 0%. Conversely, an enantiomerically pure sample has an ee of 100%.

For instance, if a pure sample of the (3R,4R) enantiomer of a pyrrolidine derivative has a specific rotation of +15.0°, and a synthesized batch of this compound exhibits a specific rotation of +12.0° under the same conditions, the enantiomeric excess can be determined.

Illustrative Calculation of Enantiomeric Excess:

| Parameter | Value |

| [α] of Pure Enantiomer | +15.0° |

| [α] of Synthesized Mixture | +12.0° |

| Enantiomeric Excess (ee) | 80% |

| % of Major Enantiomer | 90% |

| % of Minor Enantiomer | 10% |

The positive sign of the mixture's rotation indicates that the dextrorotatory enantiomer is in excess. nih.govjwpharmlab.com An 80% ee signifies that the mixture consists of 90% of the major enantiomer and 10% of the minor enantiomer. This determination is crucial in the synthesis of chiral building blocks like this compound, where biological activity is often dependent on a single stereoisomer. researchgate.net While direct measurement of the final product's rotation is key, optical rotation is also used to confirm the purity of chiral precursors used in the synthesis, such as chiral sultams. acs.org

Vibrational Spectroscopy (IR, Raman) in Conjunction with Computational Methods for Molecular Structure Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a "molecular fingerprint" by probing the vibrational modes of a molecule. researchgate.net These methods are powerful tools for structural elucidation, and their capabilities are significantly enhanced when combined with computational quantum chemistry calculations, such as Density Functional Theory (DFT).

IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. Raman spectroscopy, conversely, measures the inelastic scattering of monochromatic light resulting from vibrations that change the polarizability of the molecule. The techniques are often complementary, as some vibrations may be strong in IR and weak or absent in Raman, and vice versa.

For a molecule like this compound, key vibrational modes include O-H and N-H stretching, C-H stretching, and various bending and skeletal vibrations. Experimental IR data for the related (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride salt shows characteristic absorption bands. acs.org Since enantiomers have identical vibrational spectra, this data is representative.

Experimental IR Data for (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol HCl

| Wavenumber (cm⁻¹) | Tentative Assignment |

| 3835 | O-H Stretch (Free) |

| 2955 | C-H Stretch (Aliphatic) |

| 1616 | N-H Bending (Ammonium Salt) |

| 1396 | O-H Bending |

| 1050 | C-O Stretch (Alcohol) |

While experimental spectra provide the data, assigning each band to a specific atomic motion can be complex, especially in molecules with low symmetry and multiple functional groups. This is where computational methods become invaluable.

Researchers use DFT methods (e.g., with the B3LYP functional and a basis set like 6-311+G(d,p)) to build a theoretical model of the molecule and calculate its equilibrium geometry and vibrational frequencies. nih.gov The computed spectrum can then be compared with the experimental IR and Raman spectra. This comparison allows for a much more confident and detailed assignment of the observed spectral bands. researchgate.netletopharm.com

This combined approach is particularly powerful for analyzing subtle structural features like intramolecular and intermolecular hydrogen bonding. For instance, in a study on the similar molecule (R)-(-)-2-Pyrrolidinemethanol, DFT calculations were used to model monomers and dimers. nih.gov The computed frequencies for N-H···O and O-H···O hydrogen bonding modes showed excellent agreement with the experimental IR and Raman spectra, allowing the researchers to confirm the presence and relative strength of these interactions in the solid state and in solution. nih.gov This type of analysis is directly applicable to this compound, where the two hydroxyl groups and the secondary amine create a high potential for complex hydrogen-bonding networks that define its crystal structure and properties.

By correlating experimental vibrational data with theoretical calculations, a comprehensive understanding of the molecular structure, conformation, and intermolecular interactions can be achieved, solidifying the stereochemical assignment.

Theoretical and Computational Investigations of 3s, 4r 4 Hydroxymethyl Pyrrolidin 3 Ol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural characteristics of (3S, 4R)-4-Hydroxymethyl-pyrrolidin-3-ol. These methods offer a microscopic view of the molecule, revealing details that are often challenging to discern through experimental techniques alone.

Density Functional Theory (DFT) has emerged as a powerful and versatile tool for the computational study of organic molecules. arabjchem.org For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be utilized to determine its most stable three-dimensional structure. arabjchem.org The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

These calculations would likely reveal the preferred puckering of the pyrrolidine (B122466) ring and the relative orientations of the hydroxymethyl and hydroxyl substituents. The electronic structure can also be analyzed through DFT. The distribution of electron density, for instance, can highlight the polar regions of the molecule, which is crucial for understanding its interactions with other molecules. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. arabjchem.org The HOMO-LUMO gap is a key parameter that provides insights into the molecule's chemical reactivity and kinetic stability.

Illustrative DFT Calculation Results for this compound

| Parameter | Calculated Value (Illustrative) | Significance |

| Total Energy | -X.XXXX Hartrees | Represents the electronic energy of the optimized geometry. |

| HOMO Energy | -Y.YYY eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | +Z.ZZZ eV | Indicates the energy of the lowest energy unoccupied orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ΔE eV | Correlates with the chemical reactivity and stability of the molecule. |

| Dipole Moment | D.DD Debye | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces. |

Note: The values in this table are for illustrative purposes and would need to be determined through specific DFT calculations for this compound.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of accuracy for predicting spectroscopic properties. tu-braunschweig.de For this compound, these methods can be employed to calculate various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and conformation of the molecule.

For instance, the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be predicted. researchgate.net A strong correlation between the calculated and experimental NMR spectra provides confidence in the determined structure. frontiersin.org

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. researchgate.net This allows for the assignment of specific vibrational modes to the observed spectral bands. Chiroptical properties, such as the Electronic Circular Dichroism (ECD) spectrum, can also be predicted using time-dependent DFT (TD-DFT), which is crucial for confirming the absolute configuration of chiral centers. rsc.orgrsc.org

Illustrative Predicted vs. Experimental Spectroscopic Data for a Pyrrolidine Derivative

| Spectroscopic Parameter | Calculated Value (Illustrative) | Experimental Value (Illustrative) |

| ¹H NMR Chemical Shift (H-2) | 3.15 ppm | 3.12 ppm |

| ¹³C NMR Chemical Shift (C-3) | 68.2 ppm | 68.5 ppm |

| IR Frequency (O-H stretch) | 3450 cm⁻¹ | 3445 cm⁻¹ |

| ECD (λ_max) | 210 nm (Positive Cotton Effect) | 208 nm (Positive Cotton Effect) |

Note: This table presents a hypothetical comparison for a pyrrolidine derivative to illustrate the utility of ab initio calculations in spectroscopic analysis.

Computational Mechanistic Studies of Synthetic Reactions

Computational chemistry provides a powerful lens through which to view the intricate details of chemical reactions. For the synthesis of this compound, these methods can elucidate reaction pathways, identify key intermediates and transition states, and explain observed selectivities.

Many synthetic routes to substituted pyrrolidines involve cycloaddition reactions. nih.govacs.org Computational methods, particularly DFT, can be used to map out the potential energy surface of these reactions. researchgate.netnih.gov This involves locating the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them.

The transition state is a high-energy, transient species that represents the energy barrier that must be overcome for the reaction to proceed. By calculating the geometry and energy of the transition state, chemists can gain a deeper understanding of the reaction mechanism. researchgate.net For example, in a [3+2] cycloaddition reaction to form the pyrrolidine ring, calculations can determine whether the reaction proceeds through a concerted or a stepwise mechanism. researchgate.net The activation energy, which is the energy difference between the reactants and the transition state, can also be calculated, providing a quantitative measure of the reaction's feasibility.

In many chemical reactions, multiple products can be formed. The distribution of these products can be governed by either kinetic or thermodynamic control. numberanalytics.comwikipedia.org Computational studies are invaluable for dissecting the factors that determine this selectivity. nih.govacs.org

Kinetic control occurs when the product that is formed fastest is the major product. thecatalyst.org This is determined by the relative activation energies of the competing reaction pathways. The pathway with the lower activation energy will be faster and lead to the kinetic product.

Thermodynamic control, on the other hand, is established when the reaction is reversible and allowed to reach equilibrium. In this case, the most stable product will be the major product, regardless of how fast it is formed. The relative stability of the products is determined by their Gibbs free energies.

For the synthesis of this compound, diastereoselectivity is a critical consideration. Computational analysis can determine the activation energies for the formation of different diastereomers and their relative thermodynamic stabilities. beilstein-journals.org This information can help chemists to choose reaction conditions (e.g., temperature, reaction time) that favor the formation of the desired (3S, 4R) isomer. nih.gov

Illustrative Energy Profile for a Diastereoselective Reaction

| Species | Relative Energy (kcal/mol) (Illustrative) |

| Reactants | 0.0 |

| Transition State to (3S, 4R) isomer | +15.2 (Kinetic Pathway) |

| Transition State to (3R, 4S) isomer | +17.5 |

| This compound | -5.8 (Thermodynamic Product) |

| (3R, 4S)-4-Hydroxymethyl-pyrrolidin-3-ol | -4.2 |

Note: This table illustrates a hypothetical energy profile where the (3S, 4R) isomer is both the kinetic and thermodynamic product.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the dynamic nature of molecules like this compound.

The pyrrolidine ring is not planar and can adopt various puckered conformations. acs.org Furthermore, the rotatable bonds associated with the hydroxymethyl and hydroxyl substituents allow for a multitude of spatial arrangements. A systematic conformational search can identify the low-energy conformers of the molecule.

Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the conformational changes that occur on the picosecond to nanosecond timescale. nih.gov These simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to mimic experimental conditions. mdpi.com

MD simulations of this compound could reveal the preferred puckering of the pyrrolidine ring, the dynamics of the substituent groups, and the nature of intramolecular hydrogen bonding. nih.gov This information is invaluable for understanding how the molecule might interact with biological targets such as enzymes or receptors.

Advanced Electronic Structure Analysis

Advanced computational methods are indispensable for a profound understanding of the electronic structure of molecules like this compound. These theoretical tools allow for the detailed exploration of electron distribution, molecular orbitals, and non-covalent interactions, which collectively govern the molecule's reactivity and physical properties. Techniques such as Frontier Molecular Orbital (FMO) theory, Natural Bond Orbital (NBO) analysis, and topological analyses of the electron density provide insights that are not readily accessible through experimental means alone.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability and reactivity. A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. sciety.org

For this compound, the HOMO is expected to be localized primarily on the lone pair electrons of the nitrogen and oxygen atoms, making these sites the most probable centers for electrophilic attack. Conversely, the LUMO would be distributed across the antibonding σ* orbitals, particularly those associated with the C-O and C-N bonds, indicating the likely sites for nucleophilic attack.

A theoretical calculation would provide specific energy values for these orbitals. The HOMO-LUMO energy gap is a key indicator of the molecule's propensity to engage in chemical reactions.

Illustrative FMO Data for this compound

This table presents hypothetical data based on typical values for similar organic molecules, as specific computational studies for this compound are not publicly available.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | 1.42 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 8.27 | LUMO - HOMO; indicates chemical reactivity |

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals of a wavefunction into a localized Lewis structure representation, consisting of core orbitals, lone pairs, and bonding orbitals. wisc.eduwisc.edu A key feature of NBO analysis is its ability to quantify the stabilizing effects of electron delocalization through second-order perturbation theory. This analysis reveals "hyperconjugative" interactions, which are charge transfers from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. wisc.eduaiu.edu The stabilization energy, E(2), associated with these interactions indicates their significance.

In this compound, significant intramolecular charge transfer interactions are expected. The lone pairs on the nitrogen atom (nN) and the oxygen atoms of the hydroxyl groups (nO) are potent electron donors. These can delocalize into the antibonding orbitals (σ) of adjacent C-C, C-H, C-N, and C-O bonds. These n → σ interactions contribute significantly to the conformational stability of the molecule and can influence the acidity and basicity of the functional groups. For instance, delocalization from an oxygen lone pair into a vicinal C-C antibonding orbital (nO → σ*C-C) would stabilize the system.

Illustrative NBO Analysis for this compound

This table presents hypothetical donor-acceptor interactions and their stabilization energies, as specific computational studies for this compound are not publicly available.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | σ(C-C) | 3.5 | Lone Pair → Antibond |

| LP (1) O (on C3) | σ(C-H) | 2.1 | Lone Pair → Antibond |

| LP (1) O (on hydroxymethyl) | σ(C-C) | 2.8 | Lone Pair → Antibond |

| σ(C-H) | σ(C-N) | 4.2 | Bond → Antibond |

Molecular Electrostatic Potential (MEP) mapping is a vital tool for identifying reactive sites in a molecule. researchgate.net It illustrates the charge distribution by color-coding the electrostatic potential on the molecule's surface. sciety.org Regions of negative potential (typically colored red to yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. nih.gov For this compound, MEP analysis would visualize the high electron density around the oxygen and nitrogen atoms, marking them as the most negative potential regions and thus the primary sites for hydrogen bonding and electrophilic interaction. The hydrogen atoms of the amine and hydroxyl groups would exhibit the most positive potential, identifying them as the primary electron-deficient sites.

Topological Analyses like the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) provide a detailed picture of electron pairing and chemical bonding. nih.gov ELF and LOL analyses partition the molecular space into regions of high electron localization, which correspond to core electrons, covalent bonds, and lone pairs. nih.gov For this molecule, ELF/LOL maps would show distinct basins of high localization corresponding to the C-C, C-N, C-O, N-H, and O-H covalent bonds, as well as the lone pair regions on the nitrogen and oxygen atoms, confirming the intuitive Lewis structure.

Prediction and Interpretation of Chiroptical Spectra (e.g., Vibrational Circular Dichroism, VCD)

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com It is an exceptionally powerful tool for the unambiguous determination of the absolute configuration of enantiomers in solution. mdpi.comresearchgate.net The VCD spectrum provides a unique fingerprint for a specific stereoisomer, where a pair of enantiomers will exhibit spectra that are mirror images (equal in magnitude but opposite in sign). nih.gov

The standard approach involves comparing the experimentally measured VCD spectrum with a spectrum predicted from quantum chemical calculations. capes.gov.br For this compound, this process would involve:

A thorough computational search for all stable conformers of the molecule.

Geometry optimization and frequency calculations for each significant conformer (e.g., using Density Functional Theory, DFT).

Calculation of the VCD rotational strengths for the vibrational modes of each conformer.

Generation of a final, Boltzmann-averaged theoretical spectrum based on the relative free energies of the conformers. nih.gov

A direct comparison between the signs (+/-) and relative intensities of the bands in the experimental and the calculated VCD spectra allows for a confident assignment of the molecule's absolute configuration. A good agreement would confirm the (3S, 4R) stereochemistry.

Illustrative Comparison of Key VCD Bands

This table presents a hypothetical comparison of experimental and calculated VCD signals for selected vibrational modes. A match in the sign pattern across the spectrum confirms the absolute configuration.

| Vibrational Mode (Description) | Experimental Wavenumber (cm-1) | Experimental VCD Sign | Calculated Wavenumber (cm-1) | Calculated VCD Sign |

|---|---|---|---|---|

| O-H Stretch | ~3400 | + | ~3410 | + |

| N-H Stretch | ~3350 | - | ~3365 | - |

| C-H Stretch | ~2950 | +/- (bisignate) | ~2960 | +/- (bisignate) |

| C-O Stretch / C-C Stretch | ~1100 | + | ~1105 | + |

| C-N Stretch / CH2 wag | ~1050 | - | ~1058 | - |

Future Research Directions and Unexplored Avenues in 3s, 4r 4 Hydroxymethyl Pyrrolidin 3 Ol Chemistry

Development of Novel Organocatalytic and Transition-Metal-Catalyzed Asymmetric Syntheses

The stereocontrolled synthesis of (3S, 4R)-4-Hydroxymethyl-pyrrolidin-3-ol and its derivatives is paramount to their application. Future efforts will likely focus on developing more efficient and selective catalytic systems.

Exploring New Catalyst Systems for Enhanced Enantioselectivity

The development of novel organocatalysts and transition-metal complexes is crucial for improving the enantioselectivity and diastereoselectivity of synthetic routes to polysubstituted pyrrolidines. nih.govrsc.orgmdpi.comnih.gov While existing methods using chiral auxiliaries or proline-based catalysts have proven effective, there is a continuous drive for catalysts that offer higher efficiency, lower catalyst loadings, and broader substrate scope. researchgate.netrsc.orgrsc.org For instance, the use of cinchona alkaloid-derived bifunctional catalysts has shown promise in asymmetric cascade reactions to form highly substituted pyrrolidines. rsc.orgnih.gov

Future research could explore the design of novel chiral phosphine (B1218219) ligands for transition-metal catalysis or new bifunctional organocatalysts that can precisely control the stereochemistry at multiple centers. nih.govnih.gov The development of catalysts that can operate under milder conditions and with greater functional group tolerance will be a significant advancement. acs.org

Remote Functionalization and Late-Stage Diversification Strategies

To fully explore the chemical space around the this compound scaffold, the development of methods for remote functionalization and late-stage diversification is essential. These strategies allow for the modification of the pyrrolidine (B122466) ring at positions that are not easily accessible through traditional synthetic methods.

Remote C-H functionalization, for example, offers a powerful tool for introducing new functional groups at a distance from the existing hydroxyl and hydroxymethyl groups. d-nb.inforesearchgate.netacs.orgrsc.org While challenging, the development of directing groups or specific catalysts that can enable site-selective C-H activation on the pyrrolidine ring would open up new avenues for creating novel analogues. researchgate.netacs.org Late-stage diversification, often employed in the final steps of a synthetic sequence, allows for the rapid generation of a library of related compounds from a common intermediate. acs.org This is particularly valuable in drug discovery for structure-activity relationship (SAR) studies. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound and its derivatives to flow chemistry and automated platforms offers significant advantages in terms of efficiency, scalability, and safety. acs.orgnih.gov Continuous flow processes can enable better control over reaction parameters, leading to improved yields and selectivities. nih.gov Furthermore, the integration of in-line purification and analysis can streamline the entire synthetic workflow.